molecular formula C10H18O B1213662 Chrysanthemol CAS No. 5617-92-5

Chrysanthemol

Cat. No.: B1213662
CAS No.: 5617-92-5
M. Wt: 154.25 g/mol
InChI Key: HIPIENNKVJCMAP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chrysanthemol, also known as trans-Chrysanthemyl alcohol, is a trans-eudesmane type sesquiterpene that can be isolated from Chrysanthemum indicum . It has been found to exhibit anti-inflammatory activity .

Mode of Action

This compound’s mode of action is primarily through its anti-inflammatory activity. It interacts with its targets, leading to changes in the inflammatory response. The exact molecular interactions between this compound and its targets are still under investigation .

Biochemical Pathways

This compound is involved in the biosynthesis of pyrethrins and irregular monoterpenes . These compounds are confined to plants of the tribe Anthemideae of the Asteraceae, and play an important role in defending the plants against herbivorous insects . The biological processes underlying the therapeutic effects of Chrysanthemum morifolium flower (CMF) and Chrysanthemum indicum flower (CIF) were predicted to be related to inflammatory response, fatty acid production, and other pathways based on network pharmacology analysis .

Pharmacokinetics (ADME Properties)

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory activity. It has been found to decrease pro-inflammatory proteins and genes . Additionally, it has been shown to initiate apoptosis in cancer cells and modulate lipid metabolism to mitigate the development of obesity and diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the content of chlorogenic acid and dicaffeoylquinic acid isomers in Chrysanthemum varies significantly according to the effects of exchangeable magnesium, cation exchange capacity, annual temperature, and precipitation

Safety and Hazards

Chrysanthemol is generally considered safe, but it should be handled with care to avoid potential hazards. According to a safety data sheet, this compound is toxic to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment and to dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

Future Directions

Future research on Chrysanthemol could focus on further exploring its medicinal properties and potential uses. A study suggested potential directions for future molecular biology and genomics studies that may aid in the breeding and therapeutic uses of this important medicinal plant complex . Another study highlighted the need for more research on the cold tolerance in chrysanthemum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysanthemyl alcohol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of chrysanthemyl chloride. This method involves the addition of borane (BH3) to the double bond of chrysanthemyl chloride, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: In industrial settings, chrysanthemyl alcohol is often produced through the catalytic hydrogenation of chrysanthemyl acetate. This process involves the reduction of chrysanthemyl acetate using a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Chrysanthemyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPIENNKVJCMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971555
Record name [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-92-5
Record name Chrysanthemol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5617-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysanthemol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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